5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-9-15(17)10(2)21(19-9)8-14-18-16(20-24-14)11-5-6-12(22-3)13(7-11)23-4/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLNKOJXLXKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole precursors. One common method involves the alkylation of 3,5-dimethylpyrazole with a suitable chloromethylating agent to introduce the chloro substituent. This is followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzohydrazide under appropriate conditions to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems under specific conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For instance:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with applications in coordination chemistry and as a building block for more complex molecules.
4-Chloro-3,5-dimethylpyrazole: Similar to the pyrazole moiety in the target compound, used in the synthesis of various heterocyclic compounds.
3,4-Dimethoxyphenyl derivatives: Compounds containing the dimethoxyphenyl group, known for their biological activities and use in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
